Dhpma

Drug Delivery Nanomedicine Polymer Therapeutics

2,3-Dihydroxypropyl methacrylate (DHPMA), also referred to as glyceryl methacrylate (GMA), is a bifunctional methacrylate monomer possessing both a polymerizable methacryloyl group and two hydrophilic hydroxyl groups per monomer unit. This unique diol structure confers high water solubility and the ability to form hydrogels with superior water content and tunable properties, making it a versatile building block in biomedical materials, including contact lenses , drug delivery carriers , and chromatographic stationary phases.

Molecular Formula C8H15NO5S
Molecular Weight 237.28 g/mol
Cat. No. B13422591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhpma
Molecular FormulaC8H15NO5S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCC(CO)O)C(=O)O
InChIInChI=1S/C8H15NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h6-7,10,12H,2-4H2,1H3,(H,9,11)(H,13,14)
InChIKeyXGJXKKRTZXBZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxypropyl Methacrylate (DHPMA): A Hydrophilic Monomer for Advanced Polymer Systems


2,3-Dihydroxypropyl methacrylate (DHPMA), also referred to as glyceryl methacrylate (GMA), is a bifunctional methacrylate monomer possessing both a polymerizable methacryloyl group and two hydrophilic hydroxyl groups per monomer unit [1]. This unique diol structure confers high water solubility and the ability to form hydrogels with superior water content and tunable properties, making it a versatile building block in biomedical materials, including contact lenses [2], drug delivery carriers [3], and chromatographic stationary phases [4].

Why Simple Substitution of DHPMA with Other Hydrophilic Monomers Is Not Recommended


Despite being categorized as hydrophilic monomers, DHPMA's specific chemical structure—a methacrylate backbone with two hydroxyl groups—leads to unique copolymerization kinetics and material properties that are not replicated by common alternatives like HEMA (one hydroxyl group) [1] or NIPAm (amide-based) [2]. The presence of the second hydroxyl group per repeat unit significantly alters water-polymer interactions, affecting critical parameters such as equilibrium water content, polymer-water relaxation dynamics, and the resulting mechanical and transport properties of the final hydrogel [3]. Furthermore, in copolymer systems, DHPMA's reactivity ratios differ substantially from other monomers, leading to distinct polymer microstructures and performance characteristics that cannot be achieved by simply substituting a monomer with a similar nominal function [2].

Quantitative Evidence for DHPMA's Differentiated Performance


Superior Hydrophilicity and Drug Loading Capacity of DHPMA vs. HPMA in Polymer-Drug Conjugates

In a direct comparative study, DHPMA-based copolymers enabled a significantly higher loading of the anthracycline drug pirarubicin (THP) while maintaining water solubility compared to HPMA-based copolymers. DHPMA conjugates achieved a drug loading of up to 21 wt% without observable aggregation, a level at which HPMA systems would likely aggregate [1].

Drug Delivery Nanomedicine Polymer Therapeutics

Significantly Different Copolymerization Reactivity Ratio of DHPMA Compared to NIPAm

The copolymerization behavior of DHPMA with N-isopropylacrylamide (NIPAm) was quantified by determining monomer reactivity ratios. DHPMA exhibits a strong preference for homopolymerization (r_DHPMA = 3.09), whereas NIPAm has a very low tendency to homopolymerize (r_NIPAm = 0.11) and is more readily incorporated into the growing copolymer chain [1].

Polymer Chemistry Copolymerization Kinetics Thermo-responsive Polymers

Enhanced Equilibrium Water Content (EWC) and Tunable Phase Transition in PNIPAm Copolymers

The incorporation of DHPMA into poly(N-isopropylacrylamide) (PNIPAm) allows for precise tuning of the copolymer's lower critical solution temperature (LCST). By varying the DHPMA content from 0 to 58 mol%, the phase transition temperature of the resulting P(NIPAm-co-DHPMA) copolymer was increased from approximately 31 °C to 42 °C [1].

Thermo-responsive Polymers Hydrogels LCST Modulation

Reduced Water Volatility and Altered Ion Transport in DHPMA vs. HEMA Hydrogels

In a comparative study of crosslinked hydrogels, increasing the DHPMA content relative to HEMA led to a decrease in the initial water loss rate, indicating reduced water volatility [1]. Conversely, preliminary results indicated that the ion transport rate was greater in hydrogels containing DHPMA [1].

Hydrogels Biomaterials Ophthalmology

Improved Protein Grafting Capacity of DHPMA Monoliths Over GMA Monoliths

A newly developed poly(DHPMA-co-MBA) monolith demonstrated a significantly improved protein grafting capacity compared to a traditional GMA-based monolith. The DHPMA-based monolith achieved a grafting capacity of 13 ± 0.7 pmol cm⁻¹, which is a direct and quantifiable improvement over its precursor [1].

Affinity Chromatography Monolithic Columns Bioseparations

Recommended Application Scenarios for DHPMA Based on Verified Differentiation


High-Drug-Loading Polymer Nanomedicines

DHPMA-based copolymers are the superior choice for developing polymer-drug conjugates, particularly with hydrophobic payloads like anthracyclines, due to their demonstrated ability to achieve higher drug loading (up to 21 wt%) while maintaining aqueous solubility compared to HPMA-based systems [1]. This is a direct outcome of DHPMA's enhanced hydrophilicity, which prevents aggregation at high drug concentrations.

Tuning the LCST of Thermo-responsive PNIPAm Copolymers

DHPMA is the preferred comonomer for precisely elevating the LCST of PNIPAm-based materials. Its unique reactivity ratios and hydrophilic nature allow for the synthesis of copolymers with LCSTs tunable from 31 °C to 42 °C by adjusting the DHPMA feed ratio [2]. This level of control is essential for applications requiring a phase transition slightly above physiological temperature, such as targeted drug release or smart biosensors.

High-Performance Hydrophilic Monolithic Columns for Bioseparations

For affinity chromatography and HILIC separations, DHPMA-based monoliths offer a distinct advantage over GMA-based counterparts. The one-step synthesis eliminates post-modification hydrolysis steps, and the resulting monolith exhibits improved protein grafting capacity (13 ± 0.7 pmol cm⁻¹) and reduced non-specific interactions [3]. This leads to higher efficiency (117,600 plates/m) and superior performance in separating polar analytes.

Biomedical Hydrogels with Tailored Water and Transport Properties

In the formulation of hydrogels for contact lenses or other biomedical devices, DHPMA is the monomer of choice when reduced water volatility and enhanced ion transport are desired [4]. Its two hydroxyl groups per repeat unit create stronger polymer-water interactions compared to single-hydroxyl monomers like HEMA, leading to hydrogels that resist dehydration better and offer improved oxygen permeability.

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